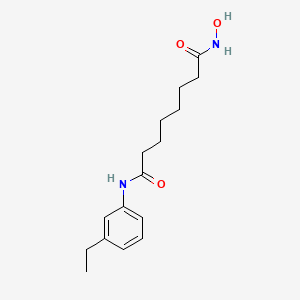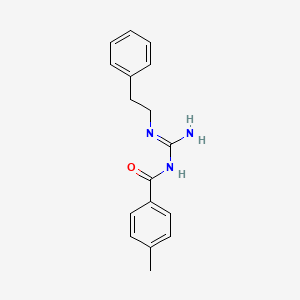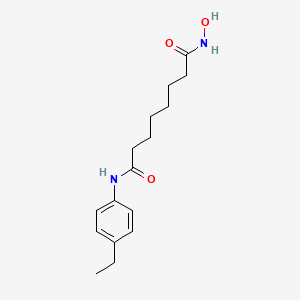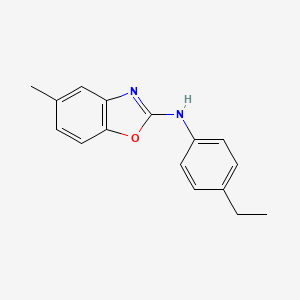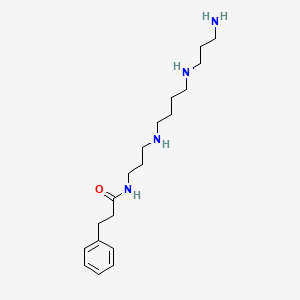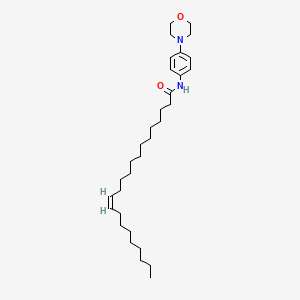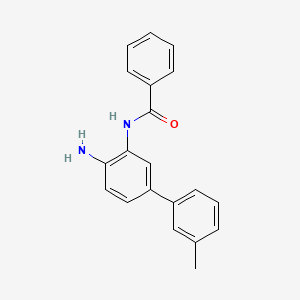
N-(4-amino-3''-methylbiphenyl-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-3’-methylbiphenyl-3-yl)benzamide is a compound of significant interest in medicinal chemistry. It serves as a crucial building block for many drug candidates and has a wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-3’-methylbiphenyl-3-yl)benzamide can be achieved through several routes. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This process is optimized using a continuous flow microreactor system, which allows for precise control of reaction conditions and yields . The reaction typically involves screening acylating reagents and optimizing conditions to achieve high selectivity and conversion rates .
Industrial Production Methods: In industrial settings, the synthesis of N-(4-amino-3’-methylbiphenyl-3-yl)benzamide often employs green chemistry principles. For example, the use of ultrasonic irradiation and Lewis acidic ionic liquids immobilized on diatomite earth has been reported as an efficient and eco-friendly method for the preparation of benzamide derivatives . This method offers advantages such as low reaction times, high yields, and the use of reusable catalysts .
Chemical Reactions Analysis
Types of Reactions: N-(4-amino-3’-methylbiphenyl-3-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The selective acylation process is a key reaction in its synthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of N-(4-amino-3’-methylbiphenyl-3-yl)benzamide include benzoic anhydride and 4-methylbenzene-1,3-diamine . The reaction conditions are optimized to achieve high selectivity and conversion rates, often involving continuous flow microreactor systems .
Major Products: The major product formed from the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride is N-(4-amino-3’-methylbiphenyl-3-yl)benzamide . This compound serves as a crucial intermediate in the synthesis of various drug candidates .
Scientific Research Applications
N-(4-amino-3’-methylbiphenyl-3-yl)benzamide has a wide range of applications in scientific research. It is used as a building block for many drug candidates and has applications in medicinal chemistry . Additionally, benzamide derivatives have been shown to exhibit antioxidant and antibacterial activities, making them valuable in the development of therapeutic agents . The compound is also used in various industrial applications, including the production of plastics, rubber, and paper .
Mechanism of Action
The mechanism of action of N-(4-amino-3’-methylbiphenyl-3-yl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known that benzamide derivatives can interact with various enzymes and receptors, leading to their therapeutic effects . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
N-(4-amino-3’-methylbiphenyl-3-yl)benzamide can be compared with other similar compounds, such as N-(3-amino-4-methylphenyl)benzamide and N-(pyridin-4-yl)pyridin-4-amine . These compounds share structural similarities but may differ in their chemical properties and applications. For example, N-(pyridin-4-yl)pyridin-4-amine and its derivatives have been studied for their arrangement within layered structures and potential use in non-linear optics . The unique structural features of N-(4-amino-3’-methylbiphenyl-3-yl)benzamide make it a valuable compound in medicinal chemistry and other fields.
Properties
Molecular Formula |
C20H18N2O |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[2-amino-5-(3-methylphenyl)phenyl]benzamide |
InChI |
InChI=1S/C20H18N2O/c1-14-6-5-9-16(12-14)17-10-11-18(21)19(13-17)22-20(23)15-7-3-2-4-8-15/h2-13H,21H2,1H3,(H,22,23) |
InChI Key |
VPXVDXWJQKJAAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)N)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




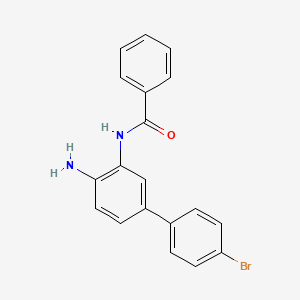
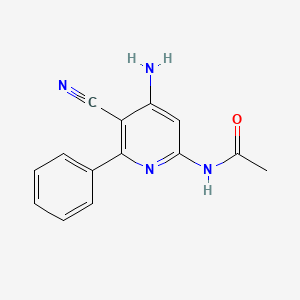
![N-(4-Ethylphenyl)benzo[d]oxazol-2-amine](/img/structure/B10850993.png)
